molecular formula C18H19N5O4S2 B11038191 ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11038191
M. Wt: 433.5 g/mol
InChI Key: LVYKUXKIJQQRPB-UHFFFAOYSA-N
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Description

Ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and various functional groups such as ethoxycarbonyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 3,4-dimethylphenyl azide, and the alkyne is ethyl propiolate. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

  • Introduction of the Thiadiazole Ring: : The thiadiazole ring is introduced through a cyclization reaction involving a thiosemicarbazide derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclization process.

  • Formation of the Final Compound: : The final step involves the coupling of the triazole and thiadiazole intermediates. This is typically achieved through a nucleophilic substitution reaction where the sulfanyl group of the thiadiazole attacks the electrophilic carbon of the triazole ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-{[1-(phenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate: Similar structure but lacks the dimethyl groups on the phenyl ring.

    Methyl 5-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

Uniqueness

The presence of the 3,4-dimethylphenyl group and the ethoxycarbonyl group in ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions

Properties

Molecular Formula

C18H19N5O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 5-[3-(3,4-dimethylphenyl)-5-ethoxycarbonyltriazol-4-yl]sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C18H19N5O4S2/c1-5-26-16(24)13-15(28-18-14(20-22-29-18)17(25)27-6-2)23(21-19-13)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3

InChI Key

LVYKUXKIJQQRPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)C)SC3=C(N=NS3)C(=O)OCC

Origin of Product

United States

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